![molecular formula C10H10O3 B13178787 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B13178787.png)
4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by a methyl group at the 4-position and a carboxylic acid group at the 3-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the compound can be synthesized via the oxidation of furan-2-carboxylic acid with potassium permanganate .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and transition-metal catalysis are employed to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
- Chemistry: It serves as a building block for synthesizing complex benzofuran derivatives. The compound undergoes reactions such as oxidation (using potassium permanganate or chromium trioxide), reduction (using sodium borohydride or lithium aluminum hydride), and electrophilic/nucleophilic substitution (using halogens, alkylating agents, and nucleophiles). These reactions yield substituted benzofurans, quinones, and dihydrobenzofurans.
- Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties. Benzofuran derivatives exhibit antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains .
- Medicine: Explored as a lead compound for developing new therapeutic agents. Its mechanism of action involves interaction with molecular targets and pathways, binding to enzymes and receptors, and modulating their activity, which leads to various biological effects. Benzofuran derivatives inhibit enzymes involved in cancer cell proliferation and microbial metabolism.
- Industry: It is utilized in producing materials with specific properties, such as polymers and dyes.
Biological Activities
4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has antimicrobial, anticancer, antioxidative, and antiviral properties. Its structure allows for chemical reactions like esterification and electrophilic aromatic substitution, which can lead to derivatives with enhanced biological activity.
- Antimicrobial Properties: Benzofuran-based compounds have been recognized as antimicrobial agents . Studies show that this compound inhibits the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties: It has anticancer effects on human cancer cell lines, where modifications of the base structure enhance cytotoxicity against specific cancer types.
- Antioxidative Properties: It effectively scavenges free radicals, reducing oxidative stress in cellular models, which is important for preventing cellular damage associated with various diseases.
- Antiviral Activity: It shows potential antiviral properties, with preliminary findings suggesting activity against viruses like Hepatitis C.
The biological activities of the compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.
- Receptor Binding: Molecular docking studies suggest it can bind effectively to receptors implicated in disease processes, modulating their activity and leading to therapeutic effects.
Case Studies
- Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various benzofuran derivatives, including this compound, against a range of pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Anticancer Assessment: Another study focused on the anticancer effects of benzofuran derivatives on human cancer cell lines. The results demonstrated that certain modifications of the base structure enhanced cytotoxicity against specific cancer types.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- 2-Methyl-2,3-dihydrobenzofuran
Comparison: Compared to other similar compounds, 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity.
Biological Activity
4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of increasing interest in the pharmaceutical and chemical research communities due to its diverse biological activities. Structurally, it features a benzofuran ring with a carboxylic acid group and a methyl substituent, which contribute to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, antioxidative, and antiviral properties, alongside relevant case studies and research findings.
The molecular formula of this compound is C11H12O3 with a molecular weight of approximately 178.18 g/mol. The compound's structure allows for various chemical reactions, including esterification and electrophilic aromatic substitution, which can lead to derivatives with enhanced biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various microorganisms:
- Gram-positive Bacteria: The compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL .
- Antifungal Activity: It also showed antifungal effects against Candida albicans, with MIC values around 100 µg/mL .
Microorganism | Activity Type | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Antibacterial | 100 |
Streptococcus pneumoniae | Antibacterial | 200 |
Candida albicans | Antifungal | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably:
- Cell Proliferation Inhibition: The compound has been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma). The half-maximal inhibitory concentration (IC50) values were reported at approximately 0.36 µM for certain derivatives, indicating strong anticancer activity .
This activity is believed to arise from the compound's ability to modulate key signaling pathways involved in cell growth and apoptosis.
Antioxidative Properties
The antioxidative capacity of benzofuran derivatives is well-documented. Preliminary evaluations suggest that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases .
Antiviral Activity
Emerging studies have indicated potential antiviral properties of this compound. For instance, preliminary findings suggest activity against viruses such as Hepatitis C, although further research is necessary to confirm these effects and elucidate the underlying mechanisms .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.
- Receptor Binding: Molecular docking studies have indicated that it can bind effectively to receptors implicated in disease processes, which may modulate their activity and lead to therapeutic effects .
Case Studies
Several case studies highlight the biological efficacy of benzofuran derivatives:
- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various benzofuran derivatives including this compound against a range of pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria .
- Anticancer Assessment: Another study focused on the anticancer effects of benzofuran derivatives on human cancer cell lines. The results demonstrated that certain modifications of the base structure enhanced cytotoxicity against specific cancer types .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c1-6-3-2-4-8-9(6)7(5-13-8)10(11)12/h2-4,7H,5H2,1H3,(H,11,12) |
InChI Key |
BUBVETCAHCSIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(COC2=CC=C1)C(=O)O |
Origin of Product |
United States |
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